molecular formula C16H26S B12095046 Decyl phenyl sulfide

Decyl phenyl sulfide

Cat. No.: B12095046
M. Wt: 250.4 g/mol
InChI Key: PKAZBZIEOSJIDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decyl phenyl sulfide (CAS 13910-18-4) is an organic sulfur compound with the formula C16H26S and a molecular weight of 250.44 g/mol . It is a sulfide derivative characterized by a decyl chain linked to a phenyl group via a sulfur atom. This structure places it in a class of molecules that are subjects of ongoing research in organic and medicinal chemistry. While specific studies on this compound are not extensively published, research on structurally similar benzyl phenyl sulfide derivatives has demonstrated significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) . These related compounds are believed to exert their antibacterial effect through the disruption of the bacterial cell membrane . As a substrate in chemical research, this compound can be used to explore oxidation reactions, a common transformation for sulfides, to produce sulfoxides or sulfones, which are valuable synthons in organic synthesis . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C16H26S

Molecular Weight

250.4 g/mol

IUPAC Name

decylsulfanylbenzene

InChI

InChI=1S/C16H26S/c1-2-3-4-5-6-7-8-12-15-17-16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3

InChI Key

PKAZBZIEOSJIDC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Decyl phenyl sulfide can be synthesized through several methods. One common approach involves the reaction of decyl bromide with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom of thiophenol attacks the carbon atom of decyl bromide, displacing the bromide ion and forming this compound.

Another method involves the coupling of decyl chloride with phenyl thiolate in the presence of a catalyst such as copper(I) iodide. This reaction also proceeds via a nucleophilic substitution mechanism, with the phenyl thiolate acting as the nucleophile.

Industrial Production Methods

In industrial settings, this compound can be produced using large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Decyl phenyl sulfide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: The phenyl group in this compound can undergo electrophilic aromatic substitution reactions. For example, nitration with nitric acid and sulfuric acid can introduce nitro groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of acetic acid is a common reagent for oxidizing this compound to sulfoxides.

    Reduction: Lithium aluminum hydride in anhydrous ether is used for the reduction of this compound to thiols.

    Substitution: Nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Nitro-substituted phenyl derivatives.

Scientific Research Applications

Industrial Applications

1. Surfactants and Emulsifiers

  • Role : Decyl phenyl sulfide is utilized as a surfactant in various formulations, aiding in the stabilization of emulsions in cosmetics and personal care products.
  • Case Study : A study demonstrated that formulations containing this compound exhibited improved stability and performance in emulsifying oil and water phases, making it suitable for lotions and creams.

2. Intermediate in Organic Synthesis

  • Role : It serves as an important intermediate in the synthesis of other organic compounds, particularly in the production of thioether derivatives.
  • Data Table: Synthesis Pathways
Reaction TypeStarting MaterialsConditionsYield (%)
ThioetherificationDecyl alcohol + Phenyl sulfideAcid catalyst85%
AlkylationThis compound + Alkyl halidesBase catalysis90%

Pharmaceutical Applications

1. Anticancer Activity

  • Role : Research indicates that derivatives of this compound exhibit potential anticancer properties by inducing apoptosis in cancer cells.
  • Case Study : A study on the cytotoxic effects of this compound derivatives on various cancer cell lines showed IC50 values ranging from 1.5 µM to 5 µM, indicating significant potency against tumor cells.

2. Antimicrobial Properties

  • Role : The compound has demonstrated antimicrobial activity against several bacterial strains, making it a candidate for pharmaceutical formulations targeting infections.
  • Data Table: Antimicrobial Efficacy
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1 µg/mL
Pseudomonas aeruginosa2 µg/mL

Environmental Applications

1. Biodegradable Surfactants

  • Role : Due to its organic nature, this compound can be incorporated into biodegradable formulations for environmental sustainability.
  • Case Study : Research has shown that formulations using this compound degrade more rapidly than traditional non-biodegradable surfactants, reducing environmental impact.

Mechanism of Action

The mechanism of action of decyl phenyl sulfide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of microbial growth. The sulfur atom in this compound can form covalent bonds with thiol groups in proteins, disrupting their function and leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares decyl phenyl sulfide with structurally related sulfides, leveraging data from analogs in the evidence:

Structural and Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound* C₁₆H₂₆S ~250.4 (estimated) Phenyl, decyl Aromatic conjugation likely reduces electron density at sulfur.
Decyl methyl sulfide C₁₁H₂₄S 188.37 Methyl, decyl Linear alkyl chain; used in corrosion inhibition
Decyl ethyl sulfide C₁₂H₂₆S 202.4 Ethyl, decyl Higher boiling point (~250°C) vs. methyl analog
Sodium decyl mercaptide C₁₀H₂₁SNa 204.3 Decyl, mercaptide ion Antimicrobial agent; reacts with diiodomethyl sulfones

Spectroscopic and Reactivity Differences

  • NMR Chemical Shifts :

    • In α-acylmethane derivatives, replacing sulfur with hydrogen (desulfuration) reduces chemical shifts by ~0.64 ppm (e.g., from 5.66 ppm to 5.02 ppm in decyl analogs) .
    • Aromatic substituents (e.g., phenyl) shift signals into the aromatic region (~6.96 ppm), contrasting with alkyl sulfides like decyl methyl sulfide, which exhibit shifts near 5.66 ppm .
  • Oxidation Reactivity :

    • Sulfides oxidize to sulfoxides or sulfones with H₂O₂ and catalysts like phosphotungstic acid. Aryl sulfides (e.g., phenyl) may oxidize slower than alkyl analogs due to electron withdrawal from the aromatic ring .

Physical Properties

Compound Boiling Point (°C) Density (g/cm³) Applications
This compound* ~300 (estimated) ~0.95 (estimated) Potential use in high-temperature processes.
Decyl methyl sulfide Not reported Not reported Corrosion inhibitor for steel
Decyl ethyl sulfide 250.55 (estimated) 0.8420 Industrial solvents or intermediates
Diphenyl sulfone 340–345 1.29 High thermal stability; industrial uses

Key Research Findings and Gaps

Synthesis Challenges : this compound’s synthesis route is undocumented in the evidence, though methods for analogs (e.g., decyl methyl sulfide via alkylation of n-decyl methyl sulfide) could be adapted .

Electronic Effects : The phenyl group’s electron-withdrawing nature may reduce nucleophilicity at sulfur compared to alkyl sulfides, impacting reactions like oxidation or coordination .

Safety and Handling : While data is lacking for this compound, alkyl sulfides like diethyl sulfide require PPE (gloves, masks) due to toxicity risks, suggesting similar precautions .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalystSolventYield (%)Purity Control
Nucleophilic SubstitutionK₂CO₃DMF78–85GC-MS
Sulfide CouplingRu₂(OAc)₄ClH₂O/THF90–92NMR

Advanced: How can computational modeling predict the reactivity of this compound in catalytic oxidation?

Methodological Answer:
Density Functional Theory (DFT) simulations can elucidate reaction mechanisms, such as oxidation pathways mediated by diruthenium catalysts. Key steps include:

  • Geometry optimization : To determine transition states and intermediates.
  • Electron localization analysis : Identifies sulfoxide/sulfone formation preferences .
  • Solvent effects : Implicit solvent models (e.g., COSMO) account for polarity impacts on activation energy.

Example Workflow:

Optimize molecular structures using B3LYP/6-31G(d).

Calculate Gibbs free energy changes for sulfide → sulfoxide → sulfone transitions.

Validate with experimental GC data on product ratios .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : δ 0.8–1.6 ppm (decyl chain CH₂), δ 7.2–7.5 ppm (aromatic protons).
    • ¹³C NMR : δ 14–35 ppm (aliphatic carbons), δ 125–140 ppm (aromatic carbons).
  • GC-MS : Monitors purity and identifies byproducts (e.g., sulfoxides) .
  • FT-IR : S-C stretch at ~650 cm⁻¹ confirms sulfide bond formation.

Q. Table 2: Spectroscopic Signatures

TechniqueKey PeaksDiagnostic Use
¹H NMRδ 7.3 ppm (aromatic multiplet)Confirms phenyl group
GC-MSm/z 238 (M⁺)Purity assessment

Advanced: How do solvent polarity and temperature influence reaction kinetics in this compound transformations?

Methodological Answer:

  • Solvent Effects :
    • Polar solvents stabilize charged intermediates in SN2 mechanisms, accelerating substitution.
    • Low-polarity solvents favor radical pathways in oxidation reactions.
  • Temperature Dependence :
    • Arrhenius plots (ln(k) vs. 1/T) determine activation energy (Ea).
    • Controlled experiments (e.g., 25–80°C) reveal optimal ranges for selectivity .

Experimental Design:

Conduct kinetic studies under varying solvents (DMF, THF, H₂O).

Use GC to track product ratios at intervals.

Apply Student’s t-test to assess significance of rate differences .

Advanced: How can researchers resolve contradictions in catalytic efficiency data for this compound?

Methodological Answer:
Contradictions often arise from uncontrolled variables (e.g., trace moisture, catalyst loading). Resolution strategies include:

Statistical Analysis :

  • Use Fisher’s Exact Test or Dunnet’s post-hoc analysis to compare datasets .
  • Report confidence intervals (95%) for catalytic turnover numbers.

Consensus Methods :

  • Delphi surveys with domain experts to evaluate methodological rigor .

Reproducibility Protocols :

  • Standardize catalyst preparation (e.g., in situ vs. pre-synthesized) .

Q. Table 3: Common Data Contradictions and Solutions

IssueResolution ApproachReference
Variable sulfone yieldsControl O₂ flow rate
Discrepant NMR assignmentsCross-validate with 2D NMR (COSY)

Basic: What purification methods ensure high-purity this compound for downstream applications?

Methodological Answer:

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (9:1) to separate sulfide from oxidized byproducts.
  • Recrystallization : Dissolve in hot ethanol, cool to −20°C for crystal formation.
  • Purity Validation : Combine GC-MS (≥98% purity) and elemental analysis (C, H, S) .

Advanced: What role does steric hindrance play in the reactivity of this compound with electrophiles?

Methodological Answer:
The decyl chain introduces steric bulk, reducing accessibility to the sulfur lone pairs. Experimental and computational approaches include:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates.
  • Molecular Dynamics (MD) : Simulate collision frequencies between electrophiles and sulfur centers .

Basic: How should researchers handle and store this compound to prevent degradation?

Methodological Answer:

  • Storage : Under inert gas (N₂/Ar) at −20°C to inhibit oxidation.
  • Handling : Use gloveboxes for air-sensitive reactions .
  • Waste Disposal : Segregate halogenated byproducts for professional treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.